![molecular formula C20H19NO4S2 B2676662 3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2097929-85-4](/img/structure/B2676662.png)
3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide
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Overview
Description
“3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide” is a chemical compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such compounds often involves heterocyclization . For instance, thiadiazole-triazole analogs hybridized with thiophene can be synthesized based on a heterocyclization key compound in the presence of different thiocarbamoyl reagents .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using the density functional theory (DFT) method with the B3LYP exchange and correlation functions . The examined compounds exhibited a low and close HOMO–LUMO energy gap of 1.64–1.99 eV .Chemical Reactions Analysis
The chemical reactions of such compounds often involve nucleophilic displacement reactions . For instance, the α-bromocarbonyl moiety present in some compounds showed high reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Topically Active Carbonic Anhydrase Inhibitors
Research by Graham et al. (1989) focused on benzo[b]thiophene sulfonamide derivatives for their potential as topically active inhibitors of ocular carbonic anhydrase, aiming to treat glaucoma. Among the compounds studied, derivatives showed significant ocular hypotensive activity, indicating the therapeutic potential of sulfonamides in eye disease treatment (Graham et al., 1989).
Prodrug Forms for Sulfonamide Group
Larsen, Bundgaard, and Lee (1988) explored various N-acyl derivatives of model sulfonamides for their potential as prodrug forms, specifically targeting the sulfonamide group common in carbonic anhydrase inhibitors. This study highlights the adaptability of sulfonamide derivatives in enhancing drug properties like solubility and bioavailability (Larsen et al., 1988).
Antimicrobial Activity
El‐Emary et al. (2002) synthesized new heterocycles based on sulfonamide derivatives, demonstrating their potential antimicrobial activity. This underscores the role of sulfonamide compounds in developing new antimicrobial agents (El‐Emary et al., 2002).
Synthesis and Characterization for Therapeutic Applications
Research on the synthesis and characterization of sulfonamide derivatives, such as those by Peng-yun (2013), supports the development of novel compounds with potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities (Peng-yun, 2013).
Metal Complexes with Biological Activity
Hassan et al. (2021) studied sulfonamide-based Schiff base ligands and their transition metal complexes, revealing significant antimicrobial and antioxidant activities. This highlights the chemical versatility of sulfonamides for applications in drug design and molecular biology (Hassan et al., 2021).
Future Directions
The future directions for such compounds could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
3-acetyl-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-14(22)17-3-2-4-19(11-17)27(24,25)21-12-20(23)16-7-5-15(6-8-16)18-9-10-26-13-18/h2-11,13,20-21,23H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRARAOBMZWMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide |
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